Oxiranebutanol, 3-ethyl-(9CI) Oxiranebutanol, 3-ethyl-(9CI)
Brand Name: Vulcanchem
CAS No.: 158669-74-0
VCID: VC21121556
InChI: InChI=1S/C8H16O2/c1-2-7-8(10-7)5-3-4-6-9/h7-9H,2-6H2,1H3
SMILES: CCC1C(O1)CCCCO
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

Oxiranebutanol, 3-ethyl-(9CI)

CAS No.: 158669-74-0

Cat. No.: VC21121556

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Oxiranebutanol, 3-ethyl-(9CI) - 158669-74-0

Specification

CAS No. 158669-74-0
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 4-(3-ethyloxiran-2-yl)butan-1-ol
Standard InChI InChI=1S/C8H16O2/c1-2-7-8(10-7)5-3-4-6-9/h7-9H,2-6H2,1H3
Standard InChI Key OUVPDVHDVYVBBF-UHFFFAOYSA-N
SMILES CCC1C(O1)CCCCO
Canonical SMILES CCC1C(O1)CCCCO

Introduction

Chemical Structure and Nomenclature

Structural Interpretation

Oxiranebutanol, 3-ethyl-(9CI) contains an oxirane ring (epoxide) with a butanol chain and ethyl substitution at the 3-position. The (9CI) designation indicates that this naming follows the 9th edition of Chemical Abstracts Service nomenclature guidelines. The compound would likely have the molecular formula C₈H₁₆O₂, featuring a three-membered epoxide ring with oxygen, an attached four-carbon chain containing a hydroxyl group, and an ethyl group at the third carbon position.

Nomenclature Context

Chemical nomenclature systems like the one used in this compound name follow specific conventions designed to provide unambiguous identification. Similar to how compounds are identified in chemical databases, this name follows a structured approach where the parent structure (oxirane) is modified with functional groups (butanol) and positional substitutions (3-ethyl) . The designation (9CI) is particularly important as it specifies the exact naming convention being followed, which affects how the structural elements are interpreted.

Related Identifier Systems

Modern chemical compound identification often employs standardized systems beyond traditional naming conventions. The IUPAC International Chemical Identifier (InChI) represents molecules with a layered, canonical text string that enables precise identification regardless of drawing variations . For compounds like Oxiranebutanol, 3-ethyl-(9CI), an InChI string would encode its molecular connectivity, stereochemistry, and other structural features in a machine-readable format that could be used for database searching and cross-referencing.

Physical and Chemical Properties

PropertyPredicted ValueBasis for Prediction
Physical StateColorless liquid at room temperatureTypical for medium-chain alcohols with epoxide groups
SolubilityPartially soluble in water; soluble in organic solventsDue to both polar hydroxyl group and nonpolar hydrocarbon chains
Boiling PointApproximately 150-180°CComparable to similar molecular weight epoxy alcohols
DensityApproximately 0.9-1.1 g/cm³Typical for compounds with similar functional groups
ReactivityReactive epoxide ring; nucleophilic hydroxyl groupBased on functional group chemistry

Structural Reactivity

The epoxide (oxirane) ring in this compound would be particularly reactive due to its strained three-membered ring system. This strain makes epoxides susceptible to ring-opening reactions with nucleophiles, which would be a defining characteristic of this compound's chemical behavior. The hydroxyl group in the butanol chain would contribute to hydrogen bonding capabilities, affecting both physical properties and chemical reactivity.

Synthesis and Preparation Methods

Purification Considerations

Purification of oxirane compounds typically requires careful handling due to their reactivity. Common techniques would include:

  • Fractional distillation under reduced pressure to avoid thermal decomposition

  • Column chromatography using appropriate solvent systems

  • Recrystallization for solid derivatives

Storage considerations would likely be similar to those documented for other reactive compounds, requiring inert atmosphere and low-temperature conditions to prevent degradation .

Applications and Use Cases

Industrial Applications

Based on the structural features of Oxiranebutanol, 3-ethyl-(9CI), potential applications could include:

  • Intermediate in pharmaceutical synthesis

  • Monomer for specialized polymer production

  • Chemical modifier for surface-active compounds

  • Precursor for adhesive components

The epoxide functional group makes this compound potentially valuable as a reactive intermediate in multi-step synthetic processes, while the hydroxyl group provides opportunities for further functionalization.

Research Applications

In research contexts, compounds with this structural profile may serve as:

  • Model compounds for studying epoxide reactivity

  • Building blocks for complex molecule synthesis

  • Substrates for enzymatic transformation studies

  • Standards for analytical method development

Analytical Identification and Characterization

Spectroscopic Profiles

Spectroscopic methods most relevant for characterizing Oxiranebutanol, 3-ethyl-(9CI) would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the oxirane ring hydrogens (typically δ 2.5-3.5 ppm), hydroxyl proton, and the ethyl substituent

  • Infrared Spectroscopy (IR): Would display characteristic absorption bands for the O-H stretch (3200-3600 cm⁻¹) and C-O-C stretch of the epoxide ring (approximately 1250 cm⁻¹)

  • Mass Spectrometry: Would provide molecular weight confirmation and fragmentation patterns characteristic of epoxide alcohols

Chemical Identification Systems

Modern chemical databases would likely represent this compound using standardized identifier systems. Similar to the approaches documented for other compounds, chemical identifiers would include:

  • InChI string: A layered text representation encoding the compound's molecular structure in a canonical form

  • InChIKey: A fixed-length condensed digital representation of the InChI, useful for database indexing and web searches

  • SMILES notation: A linear notation system representing the molecular structure

These identification systems are particularly valuable for ensuring consistent representation across different chemical databases and literature sources .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator